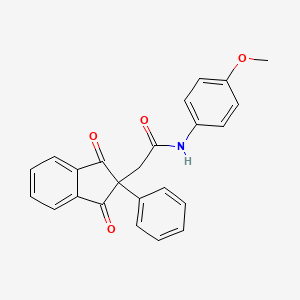

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide

Beschreibung

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung enthält einen 1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl-Rest, der mit einer N-(4-methoxyphenyl)acetamid-Gruppe verknüpft ist, was sie zu einem interessanten Forschungsobjekt in der organischen Chemie, der medizinischen Chemie und der Materialwissenschaft macht.

Eigenschaften

Molekularformel |

C24H19NO4 |

|---|---|

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

2-(1,3-dioxo-2-phenylinden-2-yl)-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C24H19NO4/c1-29-18-13-11-17(12-14-18)25-21(26)15-24(16-7-3-2-4-8-16)22(27)19-9-5-6-10-20(19)23(24)28/h2-14H,15H2,1H3,(H,25,26) |

InChI-Schlüssel |

LXPCEUUYYSUEPK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktionsmittel: Wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: einschließlich Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:

Oxidation: Kann zur Bildung von Carbonsäuren oder Ketonen führen.

Reduktion: Kann Alkohole oder Amine erzeugen.

Substitution: Führt zu verschiedenen substituierten Derivaten mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als Leitverbindung für die Entwicklung neuer Pharmazeutika untersucht.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren.

Beteiligte Signalwege: Sie kann verschiedene biochemische Signalwege beeinflussen, was zu Veränderungen in zellulären Prozessen wie Signaltransduktion, Genexpression und Stoffwechsel führt.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: May produce alcohols or amines.

Substitution: Results in various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-phenylacetamid

- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-hydroxyphenyl)acetamid

- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-chlorophenyl)acetamid

Einzigartigkeit

Was 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamid von ähnlichen Verbindungen abhebt, sind seine spezifischen strukturellen Merkmale, wie die Methoxygruppe am Phenylring, die seine Reaktivität, biologische Aktivität und physikalischen Eigenschaften beeinflussen kann. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.